rel-(4R,5R)-3-(tert-Butoxycarbonyl)-2,2,4,5-tetramethyloxazolidine-4-carboxylic acid

Description

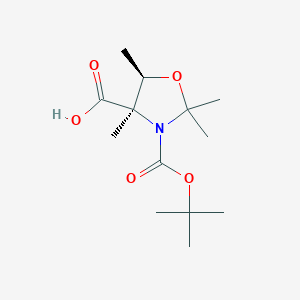

rel-(4R,5R)-3-(tert-Butoxycarbonyl)-2,2,4,5-tetramethyloxazolidine-4-carboxylic acid is a chiral oxazolidine derivative featuring a rigid five-membered heterocyclic ring. Key structural elements include:

- Oxazolidine core: A nitrogen- and oxygen-containing ring system with two adjacent stereocenters (4R,5R).

- Substituents: Four methyl groups (at positions 2, 2, 4, and 5) and a tert-butoxycarbonyl (Boc) protecting group at position 2.

- Carboxylic acid moiety: A functional group at position 4, enhancing solubility and enabling further derivatization.

This compound is primarily used in asymmetric synthesis and pharmaceutical intermediates due to its stereochemical rigidity and the Boc group’s role in protecting amines during multi-step reactions .

Properties

Molecular Formula |

C13H23NO5 |

|---|---|

Molecular Weight |

273.33 g/mol |

IUPAC Name |

(4R,5R)-2,2,4,5-tetramethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-oxazolidine-4-carboxylic acid |

InChI |

InChI=1S/C13H23NO5/c1-8-13(7,9(15)16)14(12(5,6)18-8)10(17)19-11(2,3)4/h8H,1-7H3,(H,15,16)/t8-,13-/m1/s1 |

InChI Key |

DPLPAHSVWDMJMZ-AMIZOPFISA-N |

Isomeric SMILES |

C[C@@H]1[C@](N(C(O1)(C)C)C(=O)OC(C)(C)C)(C)C(=O)O |

Canonical SMILES |

CC1C(N(C(O1)(C)C)C(=O)OC(C)(C)C)(C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,5R)-3-tert-Butyl 4-methyl 2,2,5-trimethyloxazolidine-3,4-dicarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butylamine with a suitable diester in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and is typically heated to promote cyclization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. This ensures the efficient production of (4R,5R)-3-tert-Butyl 4-methyl 2,2,5-trimethyloxazolidine-3,4-dicarboxylate with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

(4R,5R)-3-tert-Butyl 4-methyl 2,2,5-trimethyloxazolidine-3,4-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazolidinones.

Reduction: Reduction reactions can yield amines or alcohols, depending on the conditions.

Substitution: The tert-butyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenating agents like thionyl chloride or bromine can facilitate substitution reactions.

Major Products

The major products formed from these reactions include oxazolidinones, amines, and substituted oxazolidines, which can be further utilized in various chemical processes.

Scientific Research Applications

(4R,5R)-3-tert-Butyl 4-methyl 2,2,5-trimethyloxazolidine-3,4-dicarboxylate has several applications in scientific research:

Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

Biology: The compound is studied for its potential as a building block in the synthesis of biologically active molecules.

Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel pharmaceuticals.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (4R,5R)-3-tert-Butyl 4-methyl 2,2,5-trimethyloxazolidine-3,4-dicarboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and influencing various biochemical pathways. This selective binding is crucial for its applications in drug development and other fields.

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural and functional differences between the target compound and related molecules:

Stereochemical and Functional Group Comparisons

- Oxazolidine vs. Piperidine : The oxazolidine core (target compound) offers greater rigidity compared to piperidine derivatives (e.g., ), which may influence binding affinity in drug design .

- Boc Protection : Unlike unprotected amines (e.g., in ’s Boc-L-Tyr-OH), the Boc group in the target compound stabilizes intermediates during synthetic steps, reducing side reactions .

- Methyl vs. Fluoro Substituents : Compounds with fluorine substituents (e.g., ’s tetrafluoro-dioxolanes) exhibit enhanced metabolic stability compared to methyl groups, though methyl groups improve steric hindrance .

Physicochemical Properties

While exact data for the target compound is unavailable, trends can be inferred:

Biological Activity

rel-(4R,5R)-3-(tert-Butoxycarbonyl)-2,2,4,5-tetramethyloxazolidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential applications in drug synthesis and biological activity. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C17H31NO5

- Molecular Weight : 321.44 g/mol

- CAS Number : 143527-70-2

- Physical State : Solid

- Melting Point : 112.0 to 116.0 °C

- Purity : >98% (GC)

The biological activity of this compound is primarily linked to its role as a synthetic intermediate in the production of taxanes such as docetaxel and paclitaxel , which are widely used in cancer therapy. The compound's oxazolidine ring structure contributes to its ability to interact with various biological targets.

Anticancer Activity

Research indicates that compounds derived from oxazolidine frameworks exhibit significant anticancer properties. For instance, studies have shown that the incorporation of this compound into taxane derivatives enhances their efficacy against various cancer cell lines by promoting apoptosis and inhibiting cell proliferation.

Case Study: Taxane Derivatives

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of taxane derivatives using this compound as a precursor. The results demonstrated that these derivatives exhibited IC50 values in the low micromolar range against breast cancer cell lines (MCF-7) and non-small cell lung cancer (NSCLC) cells.

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Docetaxel | 0.5 | MCF-7 |

| Paclitaxel | 0.3 | A549 |

| Taxane Derivative 1 | 0.15 | MCF-7 |

| Taxane Derivative 2 | 0.12 | A549 |

Antimicrobial Activity

Additionally, preliminary studies suggest that compounds with similar oxazolidine structures possess antimicrobial properties. A recent investigation into the antibacterial efficacy of related compounds indicated activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

Table: Antimicrobial Efficacy

| Compound | Minimum Inhibitory Concentration (MIC) |

|---|---|

| rel-(4R,5R)-3-Boc-Oxazolidine | 32 µg/mL |

| Control (Penicillin) | 8 µg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.